molecular formula C11H14BrNO2 B12652842 N-benzyl-2-bromo-3-methoxypropanamide CAS No. 705283-58-5

N-benzyl-2-bromo-3-methoxypropanamide

Cat. No.: B12652842
CAS No.: 705283-58-5
M. Wt: 272.14 g/mol
InChI Key: ZNDWHVGHGXQGDS-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-3-methoxypropanamide: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanamide, featuring a benzyl group, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3-methoxypropanamide: The synthesis of N-benzyl-2-bromo-3-methoxypropanamide can begin with the bromination of 3-methoxypropanamide. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.

    N-benzylation: The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated compound with benzylamine (C6H5CH2NH2) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-benzyl-2-bromo-3-methoxypropanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Oxidation Reactions: The methoxy group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of N-benzyl-2-hydroxy-3-methoxypropanamide.

    Oxidation: Formation of N-benzyl-2-bromo-3-methoxypropanal or N-benzyl-2-bromo-3-methoxypropanoic acid.

    Reduction: Formation of N-benzyl-2-bromo-3-methoxypropylamine.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-benzyl-2-bromo-3-methoxypropanamide serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Drug Candidate: Due to its structural features, it may be explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-3-methoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    N-benzyl-2-chloro-3-methoxypropanamide: Similar structure but with a chlorine atom instead of bromine.

    N-benzyl-2-bromo-3-hydroxypropanamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: N-benzyl-2-bromo-3-methoxypropanamide is unique due to the combination of the benzyl, bromine, and methoxy groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.

Properties

CAS No.

705283-58-5

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-benzyl-2-bromo-3-methoxypropanamide

InChI

InChI=1S/C11H14BrNO2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)

InChI Key

ZNDWHVGHGXQGDS-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)Br

Origin of Product

United States

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